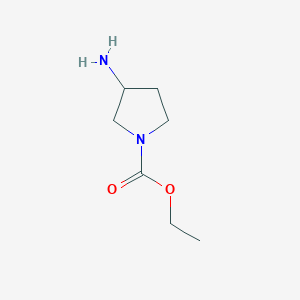

Ethyl 3-aminopyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-aminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-2-11-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRKWHRVFHIRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-aminopyrrolidine-1-carboxylate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopyrrolidine-1-carboxylate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. As a chiral building block, it provides a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications. The pyrrolidine ring, a common motif in many biologically active compounds, offers a three-dimensional framework that can be strategically functionalized to interact with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of Ethyl 3-aminopyrrolidine-1-carboxylate, with a focus on practical insights for its application in research and development. The 3-aminopyrrolidine moiety is a key intermediate in the synthesis of various pharmaceuticals, including quinolone antibacterial agents[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 3-aminopyrrolidine-1-carboxylate is essential for its handling, reaction setup, and purification. While experimental data for this specific molecule is not extensively published, we can infer its properties from closely related analogs, such as the tert-butyl carbamate (Boc) protected derivatives.

| Property | Predicted/Inferred Value | Source/Justification |

| Molecular Formula | C₇H₁₄N₂O₂ | PubChem |

| Molecular Weight | 158.20 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from similar small organic molecules |

| Boiling Point | Not available (predicted for the HCl salt: decomposes) | General knowledge for similar compounds |

| Melting Point | Not available | General knowledge for similar compounds |

| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. | Inferred from the presence of polar functional groups. The related (S)-3-(Boc-amino)pyrrolidine is soluble in water[2]. |

| pKa | Estimated ~8-9 for the aminopyrrolidine nitrogen | Inferred from typical pKa values of secondary amines in similar environments. |

| Predicted XlogP | -0.2 | PubChemLite[3] |

Synthesis of Ethyl 3-aminopyrrolidine-1-carboxylate

The synthesis of Ethyl 3-aminopyrrolidine-1-carboxylate can be achieved through several synthetic routes, often starting from commercially available precursors. A common strategy involves the N-protection of a 3-aminopyrrolidine derivative followed by functional group manipulation. Below is a representative, generalized protocol for its synthesis.

Proposed Synthetic Pathway

A plausible synthetic route starts from a suitable precursor like 3-hydroxypyrrolidine. The hydroxyl group can be converted to a leaving group, followed by nucleophilic substitution with an amine source, and finally, N-ethoxycarbonylation. A more direct approach would be the ethoxycarbonylation of 3-aminopyrrolidine.

Caption: Proposed synthesis of Ethyl 3-aminopyrrolidine-1-carboxylate.

Experimental Protocol: N-Ethoxycarbonylation of 3-Aminopyrrolidine

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.

-

Reaction Setup: To a solution of 3-aminopyrrolidine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA). Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add ethyl chloroformate (1.1 eq.) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C. The addition should be controlled to prevent a rapid exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure Ethyl 3-aminopyrrolidine-1-carboxylate.

Chemical Reactivity

The reactivity of Ethyl 3-aminopyrrolidine-1-carboxylate is dictated by the two primary functional groups: the secondary amine on the pyrrolidine ring and the ethyl carbamate. The lone pair of electrons on the nitrogen of the secondary amine makes it nucleophilic and basic, while the carbamate group is generally stable but can undergo hydrolysis under harsh conditions.

Reactions of the Secondary Amine

The secondary amine is the more reactive site for most synthetic transformations.

-

Acylation: The amine readily reacts with acylating agents such as acid chlorides and anhydrides in the presence of a base to form the corresponding amides. This is a common method for introducing a wide range of substituents[4].

-

Alkylation: The amine can be alkylated using alkyl halides. However, over-alkylation to form a quaternary ammonium salt is a potential side reaction. Reductive amination offers a more controlled method for alkylation.

-

Reductive Amination: The amine can participate in reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to form tertiary amines[5][6][7]. This is a highly efficient and versatile method for C-N bond formation.

Caption: Key reactions of the secondary amine in Ethyl 3-aminopyrrolidine-1-carboxylate.

Reactions of the Ethyl Carbamate

The ethyl carbamate group is relatively stable to many reaction conditions. However, it can be cleaved under acidic or basic conditions, although typically requiring more forcing conditions than a Boc group.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of Ethyl 3-aminopyrrolidine-1-carboxylate.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the pyrrolidine ring protons. The chemical shifts of the pyrrolidine protons will be influenced by the positions of the amino and carbamate groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate, the carbons of the ethyl group, and the carbons of the pyrrolidine ring. The chemical shifts provide valuable information about the electronic environment of each carbon atom. For instance, the carbonyl carbon of a carbamate typically appears around 155 ppm[8].

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretch of the secondary amine (typically a broad peak around 3300-3500 cm⁻¹), the C=O stretch of the carbamate (around 1700-1670 cm⁻¹), and C-N and C-O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For the hydrochloride salt of Ethyl 3-aminopyrrolidine-1-carboxylate, the predicted m/z for the protonated molecule [M+H]⁺ is 159.11281[3].

Chromatographic Methods

-

Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the purity of the compound. A common mobile phase for this type of molecule would be a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a less polar solvent (e.g., dichloromethane or hexanes). Visualization can be achieved using UV light if the molecule has a chromophore, or by staining with reagents like ninhydrin (for the primary amine if the carbamate is cleaved) or potassium permanganate.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final compound and for chiral separations if a racemic mixture is synthesized. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with an additive like formic acid or trifluoroacetic acid) is a common starting point for method development. A patent for the analysis of 3-aminopyrrolidine hydrochloride mentions using a C18 column with a methanol-water mobile phase[9].

Protocol: Purity Determination by HPLC

This is a general protocol and should be optimized for the specific instrument and column used.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is often effective.

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile

-

-

Gradient: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the carbamate has some UV absorbance) or by mass spectrometry (LC-MS).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Safety and Handling

Ethyl 3-aminopyrrolidine-1-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. As a general guideline for aminopyrrolidine derivatives, skin and eye contact should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

Ethyl 3-aminopyrrolidine-1-carboxylate is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic accessibility, and reactivity is crucial for its effective utilization in the design and development of novel therapeutic agents. This guide provides a foundational understanding of these key aspects to aid researchers in their scientific endeavors.

References

-

PubChem. Ethyl pyrrolidine-1-carboxylate. Available from: [Link]

-

PubChemLite. Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride (C7H14N2O2). Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. 2017. Available from: [Link]

-

PubChemLite. Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride (C7H14N2O2). Available from: [Link]

- Jones, R. C. F., Begley, M. J., Peterson, G. E., & Sumaria, S. (1990). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 1959-1968.

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. 2022. Available from: [Link]

-

Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. 2020. Available from: [Link]

-

ChemSrc. Ethyl 3-aminopyrrolidine-2-carboxylate | CAS#:1253888-73-1. 2025. Available from: [Link]

- Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines†.

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. 2022. Available from: [Link]

-

Royal Society of Chemistry. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. 2023. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Open Library Publishing Platform. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

Scholars Research Library. Der Pharma Chemica. Available from: [Link]

-

Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. 2020. Available from: [Link]

-

YouTube. 08.05 Overview of Acylation Reactions and Acyl Chlorides. 2019. Available from: [Link]

- Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives.

- Google Patents. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.

-

Chemistry LibreTexts. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). 2023. Available from: [Link]

-

PubMed. 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. 2013. Available from: [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]

-

Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). 2022. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

chemrevise. Acyl Chlorides and Acid Anhydrides. Available from: [Link]

-

JKU ePUB. Determination of the pKaH of Established Isothiourea Catalysts. Available from: [Link]

-

Analytical Method for Amitrol (Agricultural Products). Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride (C7H14N2O2) [pubchemlite.lcsb.uni.lu]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

Ethyl 3-aminopyrrolidine-1-carboxylate CAS number and synonyms

[1]

Executive Summary

Ethyl 3-aminopyrrolidine-1-carboxylate (CAS: 103831-10-3) is a specialized bifunctional heterocyclic building block used extensively in medicinal chemistry and drug development.[1] Characterized by a pyrrolidine core with a secondary amine at the C3 position and an ethyl carbamate (urethane) protecting group at the N1 position, it serves as a robust scaffold for constructing constrained peptidomimetics, kinase inhibitors, and antibacterial agents.

This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic pathways, and applications in high-throughput library generation, grounded in field-proven methodologies.

Part 1: Chemical Identity & Physiochemical Profile[1][3]

Core Identifiers

| Parameter | Detail |

| Chemical Name | Ethyl 3-aminopyrrolidine-1-carboxylate |

| CAS Number | 103831-10-3 (Racemate/Generic) |

| Common Synonyms | 3-Amino-1-ethoxycarbonylpyrrolidine; 1-N-Ethoxycarbonyl-3-aminopyrrolidine; (3-Aminopyrrolidin-1-yl)(ethoxy)methanone |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| SMILES | CCOC(=O)N1CCC(N)C1 |

| InChI Key | AYRKWHRVFHIRPI-UHFFFAOYSA-N |

Structural Analysis & Isomerism

The compound features a chiral center at the C3 position of the pyrrolidine ring. While CAS 103831-10-3 typically refers to the racemate, enantiopure forms are critical for biological activity in drug discovery.

-

(3R)-Enantiomer: Often preferred for kinase inhibitor scaffolds (analogous to the Boc-protected variant CAS 147081-49-0).

-

(3S)-Enantiomer: Utilized in specific peptidomimetic applications (analogous to Boc-variant CAS 147081-44-5).

Key Functional Features:

-

N1-Carbamate: Provides stability against physiological hydrolysis while allowing for orthogonal deprotection (e.g., using strong acid or base hydrolysis) or serving as a permanent part of the pharmacophore.

-

C3-Primary Amine: A highly reactive nucleophile ready for acylation, alkylation, or sulfonylation to generate diverse libraries.

Part 2: Synthetic Methodologies

The synthesis of Ethyl 3-aminopyrrolidine-1-carboxylate must balance yield, purity, and the prevention of racemization. The most authoritative route involves the reductive amination of the corresponding ketone intermediate.

Pathway: Reductive Amination of 1-Ethoxycarbonyl-3-pyrrolidinone[1]

This route is preferred for its scalability and the avoidance of expensive chiral resolution if the racemate is acceptable, or the use of chiral catalysts for asymmetric induction.

Step-by-Step Protocol:

-

Protection of 3-Pyrrolidinone:

-

Precursor: 3-Pyrrolidinone hydrochloride.

-

Reagents: Ethyl chloroformate (EtOCOCl), Triethylamine (Et₃N), DCM (Dichloromethane).

-

Mechanism:[2] Nucleophilic attack of the pyrrolidine nitrogen on the chloroformate.

-

Outcome:1-Ethoxycarbonyl-3-pyrrolidinone (CAS 14891-10-2).

-

-

Reductive Amination:

-

Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.

-

Process: The ketone reacts with ammonia (in situ) to form an imine, which is selectively reduced to the amine.

-

Critical Control Point: Maintain pH ~6-7 to optimize imine formation without inhibiting the hydride reducing agent.

-

Visualization of Synthetic Logic

Caption: Figure 1. Two-step synthetic pathway from 3-pyrrolidinone to the target amine via a stable ketone intermediate.

Part 3: Applications in Drug Discovery[1]

Scaffold Utility in Medicinal Chemistry

Ethyl 3-aminopyrrolidine-1-carboxylate is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

-

Kinase Inhibitors: The pyrrolidine ring constrains the spatial orientation of the C3-amine, often used to bind into the ATP-binding pocket of kinases (e.g., PI3K, JAK). The N1-ethyl carbamate can act as a hydrophobic anchor.

-

GPCR Ligands: Used in the synthesis of chemokine receptor antagonists (e.g., CCR2, CCR5) where the basic nitrogen mimics natural peptide side chains.

-

Antibacterials: A core component in next-generation Quinolones (e.g., analogs of Clinafloxacin), where the pyrrolidine substituent at the C7 position of the quinolone core dictates spectrum of activity and solubility.

Protocol: Library Generation (Amide Coupling)

To utilize this building block in a high-throughput screening (HTS) campaign:

-

Preparation: Dissolve Ethyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in DMF.

-

Activation: Add Carboxylic Acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

-

Reaction: Stir at RT for 2-4 hours. Monitor via LC-MS (Target Mass = Acid MW + 158 - 18).

-

Validation: The disappearance of the free amine peak and appearance of the amide product confirms the coupling.

Part 4: Handling & Safety Profile

While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for secondary amines and carbamates.

| Hazard Class | Statement | Precaution |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash immediately upon contact. |

| Eye Damage | Causes serious eye irritation (H319) | Use safety goggles; access to eye wash station is mandatory. |

| Storage | Hygroscopic | Store under inert gas (Nitrogen/Argon) at 2-8°C. |

References

-

PubChemLite. (2025).[3][4][5] Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride (Compound Summary). University of Luxembourg.[3] Link

-

BLD Pharm. (2025). Product Analysis: Ethyl 3-aminopyrrolidine-1-carboxylate (CAS 103831-10-3).[6]Link

-

Sigma-Aldrich. (2025). 1-N-Ethoxycarbonyl-3-pyrrolidone (CAS 14891-10-2) Product Sheet.Link

-

Taylor & Francis. (2018). Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. Synthetic Communications. Link

-

ChemicalBook. (2025). Global Supplier and Property Database: 3-Aminopyrrolidine Derivatives.Link

Sources

- 1. (R)-(+)-1-Boc-3-aminopyrrolidine| CAS No:147081-49-0|ZaiQi Bio-Tech [chemzq.com]

- 2. fishersci.com [fishersci.com]

- 3. PubChemLite - Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride (C7H14N2O2) [pubchemlite.lcsb.uni.lu]

- 4. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-Cbz-3-Aminopyrrolidine | C12H16N2O2 | CID 1519355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 103831-10-3|Ethyl 3-aminopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

Ethyl 3-aminopyrrolidine-1-carboxylate: Structural Profiling, Physicochemical Properties, and Synthetic Applications in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the selection of appropriate molecular building blocks is a critical determinant of a drug candidate's success. Ethyl 3-aminopyrrolidine-1-carboxylate is a highly versatile, conformationally restricted bifunctional scaffold. By masking the secondary amine of a pyrrolidine ring as an ethyl carbamate, this molecule provides a stable, lipophilic core, while the primary amine at the C3 position remains sterically accessible for targeted functionalization. This technical guide explores the physicochemical properties, synthetic utility, and pharmacological impact of this crucial intermediate.

Physicochemical Profiling & Structural Logic

The physical and chemical properties of a building block dictate its utility in library synthesis and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidate.

Ethyl 3-aminopyrrolidine-1-carboxylate possesses a molecular weight of 158.20 g/mol [1]. This low molecular weight is highly advantageous for fragment-based drug design (FBDD) and lead optimization, as it ensures that incorporating this structural motif consumes only a small fraction of the "molecular weight budget" defined by Lipinski’s Rule of Five. Furthermore, the molecule features a chiral center at the C3 position, allowing researchers to utilize enantiopure (R) or (S) variants to probe the precise steric requirements of target protein binding pockets.

Quantitative Physicochemical Data

The following table summarizes the core structural and quantitative data for the free base form of the compound. Note: While the data reflects the free base, the compound is frequently handled as a hydrochloride salt to prevent oxidation and improve benchtop stability[2].

| Property | Value |

| Compound Name | Ethyl 3-aminopyrrolidine-1-carboxylate |

| CAS Number | 103831-10-3[1] |

| Molecular Formula | C7H14N2O2[1] |

| Molecular Weight | 158.20 g/mol [1] |

| Monoisotopic Mass | 158.10553 Da[3] |

| SMILES Code | O=C(N1CC(N)CC1)OCC[1] |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 3 (Carbamate O, C=O, Amine N) |

Synthetic Utility and Workflow

The primary amine at the C3 position is a potent nucleophile, making this compound an ideal substrate for amide couplings, reductive aminations, and nucleophilic aromatic substitutions (SNAr). The presence of the N1-ethyl carbamate is a critical design choice: it acts as an internal protecting group that prevents unwanted side reactions (such as dialkylation or polymerization) that would inevitably occur if the pyrrolidine nitrogen were left unprotected.

Standard Operating Procedure: HATU-Mediated Amide Coupling

To integrate this scaffold into larger drug molecules, amide coupling is the most frequent synthetic route. The following protocol outlines a self-validating system for coupling Ethyl 3-aminopyrrolidine-1-carboxylate with a target carboxylic acid.

Step 1: Pre-activation of the Carboxylic Acid

-

Action: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

-

Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its reaction with the uronium salt of HATU. The 15-minute pre-activation ensures complete conversion to the highly reactive OAt (7-azabenzotriazole) active ester before the amine is introduced. This temporal separation suppresses competitive side reactions and maximizes yield.

Step 2: Nucleophilic Addition

-

Action: Add Ethyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) to the reaction mixture. Stir at room temperature for 2-4 hours.

-

Causality: The primary amine at the C3 position attacks the electrophilic carbonyl of the OAt ester. A slight stoichiometric excess (1.1 eq) of the pyrrolidine derivative is used to drive the reaction to completion, ensuring the total consumption of the often more synthetically complex carboxylic acid fragment.

Step 3: Quenching and Extraction

-

Action: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine (3x).

-

Causality: This sequence acts as a self-validating purification mechanism. The NaHCO3 wash neutralizes and removes acidic byproducts (like HOAt) and unreacted carboxylic acid. The 1M HCl wash protonates and extracts any unreacted pyrrolidine amine into the aqueous layer. Finally, the repeated brine washes draw the highly polar DMF solvent out of the organic phase, leaving only the neutral amide product.

Step 4: Drying and Concentration

-

Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product for flash chromatography.

-

Causality: Removing residual water prevents the hydrolysis of the newly formed amide bond during storage and ensures accurate mass measurement for subsequent steps.

Figure 1: HATU-mediated amide coupling workflow using the 3-amino nucleophile.

Pharmacokinetic & Structural Impact in Drug Design

The incorporation of the ethyl 3-aminopyrrolidine-1-carboxylate scaffold into a drug candidate profoundly influences its pharmacological profile. The structural logic behind choosing this specific derivative over a simple aliphatic amine involves three core pillars:

-

Neutralization of Basicity and hERG Liability: Free pyrrolidines are highly basic (pKa ~11) and are notorious for binding to the hERG potassium channel, a primary cause of drug-induced cardiotoxicity. The ethyl carbamate group effectively delocalizes the lone pair of the N1 nitrogen into the adjacent carbonyl system, neutralizing its basicity and mitigating this critical liability.

-

Conformational Rigidity: The cyclic nature of the pyrrolidine ring restricts the spatial orientation of the C3-amine. This entropic pre-organization reduces the energy penalty incurred upon binding to a target protein (e.g., a kinase hinge region or GPCR binding pocket), thereby enhancing target affinity compared to highly flexible, linear aliphatic chains.

-

Modulation of Lipophilicity (LogP): The ethyl carbamate moiety increases the overall lipophilicity of the molecule. This modification enhances passive membrane permeability and can facilitate blood-brain barrier (BBB) penetration, which is crucial for compounds targeting the central nervous system (CNS).

Figure 2: Structural components and their impact on pharmacokinetic profiles.

Conclusion

Ethyl 3-aminopyrrolidine-1-carboxylate represents a triumph of rational building block design. By combining a highly reactive nucleophilic vector with a conformationally restricted, lipophilicity-enhancing, and basicity-masking carbamate core, it allows medicinal chemists to rapidly navigate structure-activity relationship (SAR) landscapes while preemptively addressing common ADME and toxicity pitfalls.

References

-

PubChemLite: Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride Source: Université du Luxembourg (uni.lu) URL:[2]

-

103831-10-3 | Ethyl 3-aminopyrrolidine-1-carboxylate | BLD Pharm Source: BLD Pharm (bldpharm.com) URL:[1]

-

Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride (C7H14N2O2) - PubChemLite Source: Université du Luxembourg (uni.lu) URL:[3]

Sources

Solubility of Ethyl 3-aminopyrrolidine-1-carboxylate in organic solvents

Abstract

Ethyl 3-aminopyrrolidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development, frequently utilized as a scaffold in the synthesis of novel therapeutic agents.[1][2] The successful execution of synthesis, purification, formulation, and screening protocols is fundamentally dependent on a thorough understanding of its solubility profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound in a range of common organic solvents. We will explore the theoretical underpinnings of solubility, grounded in molecular structure and intermolecular forces, and provide detailed, field-proven protocols for qualitative and quantitative solubility assessment. This document is designed not merely as a list of procedures, but as a self-validating system to empower researchers to make informed decisions in solvent selection and experimental design.

The Molecular Profile of Ethyl 3-aminopyrrolidine-1-carboxylate

A foundational understanding of the solute's structure is critical to predicting its behavior in various solvents. The principle of "like dissolves like" serves as a useful heuristic, suggesting that solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.

Chemical Structure:

-

IUPAC Name: ethyl 3-aminopyrrolidine-1-carboxylate

-

Molecular Formula: C₇H₁₄N₂O₂[3]

-

SMILES: CCOC(=O)N1CCC(C1)N[3]

Analysis of Functional Groups and Potential Interactions:

-

Primary Amine (-NH₂): This group is highly polar and acts as both a hydrogen bond donor and acceptor. It is the primary driver for solubility in polar protic solvents.

-

Carbamate (-N-C(=O)-O-): The ester component of the carbamate is polar and contains hydrogen bond acceptors (the oxygen atoms). It contributes significantly to the molecule's overall polarity.

-

Pyrrolidine Ring & Ethyl Chain: These saturated hydrocarbon portions of the molecule are non-polar. They will engage in weaker van der Waals (dispersion) forces and favor interactions with less polar solvents.

The molecule thus possesses a dual character: polar regions capable of strong, specific interactions (hydrogen bonding, dipole-dipole) and non-polar regions favoring weaker, non-specific interactions. The balance of these features will dictate its solubility across the solvent spectrum.

Table 1: Key Physicochemical Properties of Ethyl 3-aminopyrrolidine-1-carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 158.20 g/mol | PubChem CID 13656208[3] |

| XLogP3 (Predicted) | -0.2 | PubChem CID 13656208[3] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated from structure |

| Hydrogen Bond Acceptors | 3 (from C=O, -O-, and -N-) | Calculated from structure |

The negative XLogP3 value suggests a preference for hydrophilic or polar environments, which aligns with our structural analysis.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" principle, the Hansen Solubility Parameter (HSP) system provides a more nuanced, quantitative framework.[4] It deconstructs the total Hildebrand solubility parameter (δ) into three components representing the dominant intermolecular forces:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental concept is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[4][5] While the exact HSP values for Ethyl 3-aminopyrrolidine-1-carboxylate are not published, we can use the HSPs of common solvents to systematically probe its solubility and infer which interactions are most critical for its dissolution.

Table 2: Properties and Hansen Solubility Parameters of Selected Organic Solvents

| Solvent | Classification | Dielectric Constant (20°C) | δD (MPa½) | δP (MPa½) | δH (MPa½) |

|---|---|---|---|---|---|

| n-Hexane | Non-Polar | 1.88 | 14.9 | 0.0 | 0.0 |

| Toluene | Non-Polar | 2.38 | 18.0 | 1.4 | 2.0 |

| Dichloromethane | Polar Aprotic | 9.08 | 17.0 | 6.3 | 6.1 |

| Acetone | Polar Aprotic | 20.7 | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | Polar Aprotic | 6.02 | 15.8 | 5.3 | 7.2 |

| Acetonitrile | Polar Aprotic | 37.5 | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 18.4 | 16.4 | 10.2 |

| Isopropanol | Polar Protic | 19.9 | 15.8 | 6.1 | 16.4 |

| Ethanol | Polar Protic | 24.5 | 15.8 | 8.8 | 19.4 |

| Methanol | Polar Protic | 32.7 | 14.7 | 12.3 | 22.3 |

| Water | Polar Protic | 80.1 | 15.5 | 16.0 | 42.3 |

Source: Values compiled from various sources.[6][7]

Expert Insight: Based on the solute's structure, we hypothesize that solvents with high δH and δP values, such as methanol, ethanol, and DMSO, will be effective solvents. Solvents with near-zero δH and δP values, like n-hexane, are predicted to be poor solvents.

Experimental Protocols for Solubility Determination

Rigorous experimental validation is essential. We present two protocols: a rapid qualitative assessment and a definitive quantitative method. Experimental solubility methods can generally be divided into "excess solvent" and "excess solid" approaches.[8] The quantitative method described here is an "excess solid" method, which is highly reliable for generating thermodynamic solubility data.[8]

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a range of solvents.

Methodology:

-

Preparation: Label a series of 1.5 mL microcentrifuge tubes, one for each solvent listed in Table 2.

-

Aliquot Solute: Accurately weigh approximately 5 mg of Ethyl 3-aminopyrrolidine-1-carboxylate into each tube.

-

Solvent Addition: Add 0.5 mL of the corresponding solvent to each tube. This creates an initial concentration of ~10 mg/mL.

-

Mixing: Vortex each tube vigorously for 60 seconds.

-

Observation: Visually inspect each tube against a dark background.

-

Soluble: A completely clear, single-phase solution with no visible solid particles.

-

Partially Soluble: The solution appears cloudy, or a significant amount of solid has dissolved but some remains.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Documentation: Record the observations in a laboratory notebook.

Trustworthiness Check: This method provides a rapid, low-cost way to screen solvents. While not quantitative, it is crucial for selecting appropriate solvents for reactions, chromatography, and for defining the concentration range for quantitative analysis.

Protocol 2: Quantitative Thermodynamic Solubility by HPLC

Objective: To determine the precise equilibrium solubility of the compound at a controlled temperature.

Methodology:

-

Preparation: Add an excess of Ethyl 3-aminopyrrolidine-1-carboxylate (e.g., 20-30 mg) to a 2 mL glass vial. The key is to ensure undissolved solid will remain at equilibrium.

-

Solvent Addition: Add 1.0 mL of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it on a rotator or shaker in a temperature-controlled incubator (e.g., 25°C). Allow the slurry to equilibrate for at least 24 hours. This step is critical to ensure the solution is truly saturated.

-

Phase Separation: After equilibration, let the vial stand undisturbed for 1-2 hours to allow the excess solid to settle. Alternatively, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes).

-

Sample Collection: Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

-

Dilution: Immediately dilute the collected supernatant with a suitable mobile phase or solvent in which the compound is freely soluble to prevent precipitation. A precise dilution factor (e.g., 1:100 or 1:1000) is required.

-

Quantification: Analyze the diluted sample by a validated High-Performance Liquid Chromatography (HPLC) method with a concentration calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution using the following formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Causality and Validation: The 24-hour equilibration period ensures the system reaches thermodynamic equilibrium. Using HPLC provides high specificity and accuracy for quantification, avoiding interference from any potential impurities. A validated calibration curve ensures the trustworthiness of the final calculated value.

Caption: Workflow for quantitative thermodynamic solubility determination.

Data Presentation and Interpretation

All experimental data should be compiled into a clear, structured format to facilitate analysis and comparison.

Table 3: Example Experimental Solubility Data Summary

| Solvent | Qualitative Result | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) |

|---|---|---|---|

| n-Hexane | Insoluble | < 0.1 | < 0.0006 |

| Toluene | Partially Soluble | 1.5 | 0.0095 |

| Ethyl Acetate | Soluble | 45 | 0.284 |

| Acetone | Soluble | 90 | 0.569 |

| Ethanol | Very Soluble | > 200 | > 1.26 |

| DMSO | Very Soluble | > 250 | > 1.58 |

| Water | Soluble | 75 | 0.474 |

Note: The data above are hypothetical and for illustrative purposes. Researchers must generate their own data.

Interpreting the Results: The solubility data can be mapped back to the Hansen Solubility Parameters (Table 2). Solvents that demonstrate high solubility for Ethyl 3-aminopyrrolidine-1-carboxylate will have HSP values that are "closer" to the solute's own (unknown) HSPs. By identifying the common features of the "good" solvents, one can construct a hypothetical solubility sphere for the solute, enabling the prediction of its solubility in other, untested solvents or even solvent blends.

Caption: Predicted solute-solvent interactions.

Conclusion

The solubility of Ethyl 3-aminopyrrolidine-1-carboxylate is a critical parameter governed by its unique molecular structure, which features both polar hydrogen-bonding groups and non-polar hydrocarbon regions. This guide provides a robust, two-pronged approach for solubility characterization. By first using theoretical principles like Hansen Solubility Parameters to form hypotheses, and then applying rigorous, validated experimental protocols, researchers can systematically determine the solubility profile of this key building block. This integrated strategy enables informed solvent selection, streamlines process development, and ultimately accelerates the drug discovery pipeline.

References

-

ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. [Online]. Available: [Link]

-

Course Hero. (2024, September 24). Solubility test for Organic Compounds. [Online]. Available: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Online]. Available: [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Online]. Available: [Link]

-

ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds. [Online]. Available: [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Online]. Available: [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Online]. Available: [Link]

-

PubChemLite. (n.d.). Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride (C7H14N2O2). [Online]. Available: [Link]

-

Ollé, E. P., et al. (2022, October 3). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. UPCommons. [Online]. Available: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl pyrrolidine-1-carboxylate. PubChem Compound Database. [Online]. Available: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-amino-1H-pyrrole-2-carboxylate. PubChem Compound Database. [Online]. Available: [Link]

-

He, X., et al. (2009). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Online]. Available: [Link]

-

Iazzetti, A., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Online]. Available: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride (C7H14N2O2) [pubchemlite.lcsb.uni.lu]

- 4. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 5. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. lifechemicals.com [lifechemicals.com]

Safety Data Sheet (SDS) for Ethyl 3-aminopyrrolidine-1-carboxylate

Operational Safety & Technical Profile: Ethyl 3-aminopyrrolidine-1-carboxylate

Executive Summary & Chemical Identity

In the landscape of medicinal chemistry, Ethyl 3-aminopyrrolidine-1-carboxylate (CAS: 103831-10-3) represents a critical bifunctional scaffold. Unlike simple solvents, this molecule acts as a "chiral-ready" building block, featuring a secondary amine protected as an ethyl carbamate and a free, reactive primary amine at the C3 position.

This guide moves beyond the standard Safety Data Sheet (SDS) to address the operational realities of handling this compound in drug discovery workflows. The primary safety vector is the C3-primary amine, which dictates its basicity, nucleophilicity, and potential for tissue damage.

Physiochemical Data Table

| Property | Specification | Operational Note |

| Chemical Name | Ethyl 3-aminopyrrolidine-1-carboxylate | Often referred to as N-ethoxycarbonyl-3-aminopyrrolidine |

| CAS Number | 103831-10-3 | Verify specific enantiomer CAS if using (R) or (S) pure forms |

| Formula | C | |

| Molecular Weight | 158.20 g/mol | Useful for stoichiometry calculations |

| Physical State | Viscous Liquid / Low-melting Solid | State depends on purity and ambient temp; often hygroscopic |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in non-polar alkanes (Hexane/Heptane) |

| Acidity (pKa) | ~9.5 (Conjugate acid of 3-NH2) | Highly basic; requires buffering in biological assays |

Hazard Identification & Toxicology (The "Why" Behind the Rules)

Standard SDSs often list generic "Irritant" warnings. However, as scientists, we must understand the mechanism to mitigate the risk effectively.

The Core Hazard: Primary Amine Functionality The C3-amino group is a potent nucleophile. Upon contact with biological tissue (skin/mucosa), it reacts with fatty acids and proteins (aminolysis), leading to:

-

Chemical Burns (Corrosivity): While often classified as "Irritant" (Category 2), concentrated forms of 3-aminopyrrolidines can exhibit behavior closer to Skin Corrosion Category 1C . Treat undiluted material as corrosive.

-

Respiratory Sensitization: Amines are notorious for causing respiratory tract irritation. Inhalation of aerosols (during pipetting) can trigger bronchospasm.

-

Optical Damage: The high pH environment created by the amine upon contact with the eye's aqueous humor can cause immediate, irreversible corneal opacity.

The Secondary Hazard: Carbamate Stability The ethyl carbamate moiety (protecting group) is generally stable. However, under strong acidic conditions or high heat, it may degrade, potentially releasing ethanol and the free bis-amine (3-aminopyrrolidine), which is significantly more toxic and volatile.

Operational Handling & Engineering Controls

This section details the self-validating protocols required to handle this compound without incident.

A. Engineering Controls: The "Barrier" Approach

-

Primary Barrier: All open handling (weighing, transfer, solubilization) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Atmosphere: Due to the hygroscopic nature of the amine, store and handle under an inert atmosphere (Nitrogen or Argon) whenever possible to prevent the formation of carbonate salts (crusting), which alters stoichiometry.

B. Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for primary amines due to rapid permeation.

-

Splash Contact: Disposable Nitrile (minimum 5 mil thickness). Change immediately upon contamination.[1][2]

-

Prolonged Handling/Immersion: Laminated film gloves (e.g., Silver Shield® or chemically resistant laminate) are required. Amines can permeate nitrile in <15 minutes.

-

Eye Protection: Chemical splash goggles are mandatory. Face shields are recommended if handling volumes >50 mL.

C. Visualization: Safety Decision Matrix

Figure 1: Decision matrix for PPE and engineering controls based on physical state and exposure duration.

Experimental Protocol: Synthesis & Storage

Context: This molecule is frequently used to introduce the pyrrolidine ring into kinase inhibitors. The ethyl carbamate acts as a protecting group for the ring nitrogen (N1), directing reaction exclusively to the exocyclic amine (N3).

Protocol 1: Storage & Stability Check

-

Issue: Amines absorb CO2 from air to form carbamates/carbonates.

-

Protocol:

-

Upon receipt, inspect the container.[3] If the liquid appears cloudy or the solid has "crusted," it has likely absorbed CO2.

-

Purification: If compromised, dissolve in DCM, wash with 1M NaOH (to liberate the free base), dry over Na2SO4, and concentrate.

-

Storage: Purge headspace with Argon. Seal with Parafilm. Store at 2–8°C.[4]

-

Protocol 2: Reaction Setup (Nucleophilic Substitution)

-

Step 1: Dissolve Ethyl 3-aminopyrrolidine-1-carboxylate in an aprotic solvent (DMF or THF).

-

Step 2: Add a non-nucleophilic base (e.g., DIPEA) only if the electrophile generates acid (like an acid chloride). If reacting with an aldehyde (Reductive Amination), no base is needed.

-

Step 3: Monitor via LCMS. The carbamate group (

+72 vs free ring) provides a distinct mass signature.

C. Visualization: Synthetic Utility Flow

Figure 2: Synthetic logic flow showing the orthogonal reactivity of the N1-protecting group and the N3-reactive center.

Emergency Response & Spill Management

In the event of a spill, the standard "absorb and sweep" method is insufficient due to the volatility and basicity of the amine.

-

Evacuate: Clear the immediate area of personnel.

-

Neutralize: Do not use water immediately (spreads the base). Apply a weak acid neutralizer (e.g., Citric Acid or commercially available amine neutralizer) to the spill to lower pH and reduce volatility.

-

Absorb: Once neutralized, use vermiculite or sand.[3]

-

Disposal: Collect in a sealed container labeled "Basic Organic Waste." Do not mix with oxidizing agents (nitric acid/peroxides) as this may cause hypergolic reactions.

References

-

PubChem Compound Summary. (2023). Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride.[5] National Center for Biotechnology Information. Retrieved from [Link]

- Zainal, H. et al. (2016). Permeation of amines through nitrile gloves: A kinetic study. Journal of Occupational and Environmental Hygiene.

Sources

- 1. thermofishersci.in [thermofishersci.in]

- 2. ehrs.upenn.edu [ehrs.upenn.edu]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Ethyl pyrrolidine-3-carboxylate | 72925-15-6 [sigmaaldrich.com]

- 5. PubChemLite - Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride (C7H14N2O2) [pubchemlite.lcsb.uni.lu]

The Therapeutic Potential of Ethyl 3-Aminopyrrolidine-1-Carboxylate Derivatives: A Privileged Scaffold in Modern Drug Discovery

Executive Summary & Chemical Foundation

In contemporary medicinal chemistry, the discovery of novel therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. Ethyl 3-aminopyrrolidine-1-carboxylate (and its closely related Boc-protected analogues) represents one such foundational building block.

This molecule offers three distinct structural advantages:

-

Conformational Rigidity: The five-membered pyrrolidine ring restricts the conformational space of attached pharmacophores, reducing entropic penalty upon target binding.

-

Chiral Center: The C3 position possesses a stereocenter (yielding R and S enantiomers), allowing for precise spatial orientation of substituents to probe distinct receptor sub-pockets.

-

Orthogonal Reactivity: The primary amine at C3 is highly nucleophilic and ready for derivatization, while the secondary ring nitrogen is protected by an ethyl carbamate (ethyl ester). This carbamate can either serve as a stable, lipophilic binding determinant in the final drug or be cleaved under specific conditions for further functionalization .

This whitepaper explores the mechanistic rationale, quantitative efficacy, and synthetic workflows of therapeutics derived from this scaffold, focusing primarily on immunology (CCR2 antagonists) and oncology (Kinase inhibitors).

Immunomodulation: Antagonizing the MCP-1/CCR2 Axis

The most prominent therapeutic application of 3-aminopyrrolidine derivatives is the inhibition of the CC chemokine receptor 2 (CCR2). CCR2 and its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), drive the recruitment of inflammatory monocytes to sites of tissue injury. Dysregulation of this axis is implicated in rheumatoid arthritis, atherosclerosis, and autoimmune diseases .

Structural Causality in Receptor Binding

Derivatives of 3-aminopyrrolidine act as potent, competitive antagonists of CCR2. In silico docking and mutagenesis studies reveal a strict structure-activity relationship (SAR) governed by the scaffold's stereochemistry. The basic nitrogen of the functionalized 3-amino group forms a critical electrostatic salt bridge with Glu291 , a highly conserved acidic residue located in Transmembrane Helix 7 (TM7) of the CCR2 receptor .

The choice between the (R) and (S) enantiomer of the scaffold is not arbitrary; it dictates the trajectory of the peripheral aromatic rings. For instance, in the INCB8761 (PF-4136309) series, the (S)-configuration optimally projects the substituents into the hydrophobic binding pocket, achieving low-nanomolar potency, whereas the (R)-configuration results in steric clashes .

Caption: MCP-1/CCR2 signaling axis targeted by 3-aminopyrrolidine derivatives.

Oncology: Overcoming Resistance via Dual Kinase Inhibition

Beyond immunology, the 3-aminopyrrolidine scaffold has been heavily utilized in oncology, specifically in the design of dual Abl/PI3K inhibitors.

Imatinib, a first-generation Abl kinase inhibitor, revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, point mutations (such as T315I) in the Abl kinase domain frequently lead to drug resistance. Furthermore, cancer cells often upregulate the PI3K/Akt survival pathway as a compensatory mechanism when Abl is inhibited.

By decorating the (S)-3-aminopyrrolidine scaffold with specific hydrogen-bond donors and acceptors, researchers have engineered molecules capable of occupying the ATP-binding clefts of both Abl and PI3K. The pyrrolidine core acts as a rigid spacer, ensuring that the pharmacophores interact optimally with the hinge region of both kinases, thereby inducing cytotoxicity in imatinib-resistant K562 leukemia cells without triggering alternative escape pathways .

Quantitative Efficacy Data

To illustrate the versatility of the scaffold, the following table summarizes the in vitro potency of various 3-aminopyrrolidine derivatives across different therapeutic targets.

| Compound / Derivative | Primary Target | Scaffold Stereochemistry | Primary Assay | IC50 / Potency | Reference |

| INCB8761 (PF-4136309) | CCR2 | (S)-3-aminopyrrolidine | Calcium Mobilization | 3.3 nM | |

| Teijin Compound 1 | CCR2b | (R)-3-aminopyrrolidine | Chemotaxis Assay | 24 nM | |

| Compound 5k | Abl / PI3K | (S)-3-aminopyrrolidine | Kinase Inhibition | Moderate (nM-μM) | |

| RS-504393 Analogues | CCR2 | Spiropiperidine/Pyrrolidine | Binding Assay | 89 nM |

Experimental Methodologies: Self-Validating Protocols

To harness the therapeutic potential of Ethyl 3-aminopyrrolidine-1-carboxylate, precise synthetic execution is required. Below is a self-validating protocol for the regioselective functionalization of the scaffold, designed to ensure high yield and prevent unwanted side reactions.

Protocol: Regioselective N-Alkylation of the Primary Amine

Objective: To attach a lipophilic pharmacophore to the C3 primary amine via

Step 1: Reaction Setup

-

Action: Dissolve 1.0 equivalent of Ethyl 3-aminopyrrolidine-1-carboxylate in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

-

Causality: DMF is a polar aprotic solvent. It effectively solvates both the amine nucleophile and the incoming alkyl halide without participating in hydrogen bonding, which would otherwise dampen the nucleophilicity of the primary amine.

Step 2: Base Addition

-

Action: Add 2.0 equivalents of anhydrous Potassium Carbonate (

). -

Causality: Alkylation generates hydrohalic acid (e.g., HCl or HBr) as a byproduct. If left unneutralized, this acid will protonate the remaining unreacted 3-aminopyrrolidine, rendering it non-nucleophilic and halting the reaction.

is chosen over organic bases (like triethylamine) because it is a mild, insoluble inorganic base that minimizes side reactions and is easily filtered or washed away during aqueous workup.

Step 3: Electrophile Addition

-

Action: Cool the reaction mixture to 0°C using an ice bath. Add 1.05 equivalents of the alkylating agent (e.g., a substituted benzyl bromide) dropwise over 15 minutes.

-

Causality: The primary amine is highly reactive. Performing the addition at 0°C controls the reaction kinetics, preventing over-alkylation (the formation of unwanted tertiary amines or quaternary ammonium salts).

Step 4: In-Process Self-Validation

-

Action: After 2 hours of stirring at room temperature, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) eluent and stain with Ninhydrin.

-

Causality: This is a critical self-validation step. The starting material (primary amine) will react with Ninhydrin to form a deep purple spot. The disappearance of this spot, coupled with the appearance of a new, higher-

spot (the secondary amine product), confirms successful conversion before proceeding to the labor-intensive workup.

Step 5: Workup and Purification

-

Action: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaCl (brine) five times. Dry over anhydrous

. -

Causality: Ethyl acetate efficiently partitions the organic product from the aqueous layer. The repeated brine washes are an absolute necessity to pull the high-boiling, water-miscible DMF solvent out of the organic phase. Drying over

removes trace water, preventing hydrolysis of the ethyl carbamate during subsequent solvent evaporation under reduced pressure.

Caption: Synthetic workflow for derivatizing the 3-aminopyrrolidine scaffold.

Conclusion

Ethyl 3-aminopyrrolidine-1-carboxylate is far more than a simple chemical intermediate; it is a highly tunable, privileged scaffold. By leveraging its inherent stereochemistry and orthogonal reactivity, drug development professionals can systematically design potent agents ranging from immunomodulatory CCR2 antagonists to dual-action kinase inhibitors for refractory cancers. Strict adherence to mechanistic rationale during synthesis and assay design ensures that the full therapeutic potential of this scaffold is realized.

References

-

Xue, C. B., et al. "Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist." ACS Medicinal Chemistry Letters, National Center for Biotechnology Information (PMC). Available at:[Link]

-

Kothandan, G., et al. "Structural Insights from Binding Poses of CCR2 and CCR5 with Clinically Important Antagonists: A Combined In Silico Study." PLOS One. Available at:[Link]

-

Zhang, C., et al. "Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors." European Journal of Medicinal Chemistry, PubMed. Available at:[Link]

Ethyl 3-Aminopyrrolidine-1-Carboxylate: A Versatile Scaffold in Medicinal Chemistry and API Synthesis

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). Ethyl 3-aminopyrrolidine-1-carboxylate has emerged as a highly privileged scaffold, particularly in the development of Central Nervous System (CNS) therapeutics and kinase inhibitors. By combining a conformationally restricted primary amine with a highly stable ethyl carbamate moiety, this building block offers a dual advantage: it serves as a robust nucleophile for complex coupling reactions while simultaneously acting as a lipophilic, metabolically stable pharmacophore in the final drug molecule.

As a Senior Application Scientist, I have structured this technical whitepaper to provide a deep dive into the physicochemical profiling, mechanistic rationale, and field-proven synthetic workflows associated with this critical intermediate.

Structural and Physicochemical Profiling

The utility of ethyl 3-aminopyrrolidine-1-carboxylate[1] stems from its unique structural topology. The pyrrolidine ring restricts the spatial arrangement of the 3-amino group, significantly reducing the entropic penalty upon target receptor binding.

Unlike traditional protecting groups (e.g., Boc or Fmoc) which are designed for facile removal, the ethyl carbamate is uniquely stable. It resists standard acidic and basic cleavage, allowing it to survive multi-step synthetic sequences. In many CNS-active APIs, the ethyl carbamate is intentionally retained to increase the molecule's LogP, thereby enhancing Blood-Brain Barrier (BBB) penetration.

Table 1: Physicochemical & Structural Profiling

| Property | Value / Description | Impact on Drug Development |

| Chemical Name | Ethyl 3-aminopyrrolidine-1-carboxylate | Standardized nomenclature for regulatory filing. |

| CAS Number | 103831-10-3 (Racemate) | Essential for procurement and IP landscaping. |

| Molecular Formula | C7H14N2O2 | Low molecular weight (158.20 g/mol ) ensures high ligand efficiency. |

| SMILES | CCOC(=O)N1CCC(N)C1 | Utilized for in silico docking and ADME predictions. |

| Primary Amine (C3) | Highly nucleophilic | Ideal for SNAr, reductive amination, and amide couplings. |

| Ethyl Carbamate (N1) | Metabolically stable protecting group | Enhances lipophilicity; resists physiological hydrolysis. |

Case Study: Synthesis of Anti-Anoxic Benzoxazolamines

A premier application of ethyl 3-aminopyrrolidine-1-carboxylate is found in the synthesis of benzoxazolamine and benzothiazolamine derivatives, which are potent anti-anoxic and neuroprotective agents[2].

Mechanistic Rationale

During cerebral hypoxia or ischemic stroke, neurons undergo rapid depolarization, leading to an excessive, toxic release of glutamate. Anti-anoxic agents synthesized from this pyrrolidine scaffold act by blocking presynaptic voltage-gated sodium channels, thereby halting the excitotoxic glutamate cascade[3]. This mechanism is conceptually parallel to the neuroprotective action of drugs like lubeluzole[4].

Figure 1: SNAr synthetic workflow utilizing ethyl 3-aminopyrrolidine-1-carboxylate.

Figure 2: Neuroprotective signaling pathway modulated by benzoxazolamine derivatives.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every step includes an inherent chemical logic and an In-Process Control (IPC) to verify success before proceeding.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol details the coupling of ethyl 3-aminopyrrolidine-1-carboxylate with an electron-deficient heteroaryl chloride (e.g., 2-chlorobenzoxazole).

1. Reaction Setup & Causality:

-

Charge a dry, nitrogen-flushed round-bottom flask with ethyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M).

-

Causality: DMF is selected as a polar aprotic solvent to stabilize the highly charged Meisenheimer complex transition state during the SNAr reaction.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct. Its steric bulk prevents it from acting as a competing nucleophile, preserving the electrophile for the primary amine.

2. Electrophile Addition:

-

Add 2-chlorobenzoxazole (1.1 eq) dropwise at 0°C, then heat the mixture to 80°C.

-

Causality: Dropwise addition at low temperature controls the initial exothermic complexation, preventing thermal degradation of the electrophile.

3. Self-Validation (IPC):

-

Monitor the reaction via LC-MS after 4 hours.

-

Validation: The system validates completion when the UV trace (254 nm) shows the disappearance of 2-chlorobenzoxazole, and the MS trace confirms the emergence of the

product peak. If starting material persists, the system indicates a need for an additional 0.2 eq of amine.

4. Workup & Isolation:

-

Cool the mixture to room temperature and pour it into ice-cold water (10 volumes).

-

Validation: DMF is infinitely miscible with water, whereas the highly lipophilic coupled product is not. The immediate formation of a precipitate visually validates the successful phase separation and removal of the DMF solvent. Filter the precipitate and wash with 5% aqueous LiCl to remove trace DMF.

Protocol B: Amide Coupling via HATU Activation

This protocol describes the formation of an amide bond using a carboxylic acid partner.

1. Pre-activation:

-

Dissolve the carboxylic acid (1.0 eq) in Dichloromethane (DCM). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes.

-

Causality: Pre-activation generates a highly reactive HOAt ester. A visual color change (typically to pale yellow) self-validates the formation of this active intermediate.

2. Amine Addition:

-

Add ethyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) in one portion. Stir at room temperature for 2 hours.

3. Self-Validation (IPC):

-

Perform TLC (DCM:MeOH 9:1) and stain with Ninhydrin.

-

Validation: The primary amine of the pyrrolidine stains intensely purple. The reaction is self-validating when the baseline purple spot completely disappears, confirming total consumption of the building block.

4. Workup:

-

Wash the organic layer sequentially with saturated aqueous

and 1M HCl. -

Causality: The

wash removes acidic byproducts (HOAt), while the 1M HCl wash removes any trace unreacted amine. Crucially, the ethyl carbamate protecting group is completely stable to 1M HCl, ensuring the integrity of the pyrrolidine core is maintained during aggressive purification.

References

-

PubChem. "Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride." National Center for Biotechnology Information. URL:[Link]

- Janssen Pharmaceutica N.V. "Intermediates for the synthesis of benzoxazol- and benzothiazolamine." U.S. Patent No. 5,010,198A, published April 23, 1991.

- Stokbroekx, R. A., et al. "Benzoxazol-and benzothiazolamine derivatives having anti-anoxic properties." U.S. Patent No. 4,861,785A, published August 29, 1989.

-

Bódai, V., et al. "Synthesis of the antistroke drug Lubeluzole and its enantiomer. Lipase‐catalyzed resolution of chiral building block." Enzyme and Microbial Technology, 2000. URL:[Link]

Ionization Dynamics: pKa Determination and Mechanistic Analysis of Ethyl 3-aminopyrrolidine-1-carboxylate

Executive Summary

Ethyl 3-aminopyrrolidine-1-carboxylate is a versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery. Understanding its exact ionization constant (pKa) is critical for predicting its pharmacokinetic properties, including aqueous solubility, lipophilicity (logD), and membrane permeability. This technical guide provides a comprehensive mechanistic analysis of the electronic effects governing the pKa of its primary amino group, supported by comparative quantitative data and validated experimental protocols for precise pKa determination.

Structural Analysis and Causality of Basicity

The molecule features a pyrrolidine scaffold substituted with an ethyl carbamate at the N1 position and a primary amine at the C3 position. The basicity of this molecule is entirely dictated by the interplay between these two functional groups:

-

The N1 Carbamate Nitrogen : The lone pair of electrons on the pyrrolidine ring nitrogen is highly delocalized into the adjacent carbonyl group via resonance. This amide-like resonance imparts an

-hybridized character to the nitrogen, effectively nullifying its basicity (estimated pKa < 0). -

The C3 Primary Amine : This is the sole proton-accepting center under physiological conditions. In a standard aliphatic system (e.g., cyclopentylamine), a primary amine exhibits a pKa of approximately 10.5 [3]. However, in Ethyl 3-aminopyrrolidine-1-carboxylate, the strongly electron-withdrawing carbamate group exerts a through-bond inductive effect (-I). This inductive withdrawal decreases electron density at the C3 amine, destabilizing its conjugate acid form upon protonation. Consequently, the amine becomes less basic, with its pKa shifting downward to approximately 9.55 [1].

Diagram 1: Electronic effects of the N1 carbamate lowering the C3 amine pKa.

Quantitative Data: Comparative pKa Analysis

To contextualize the basicity of Ethyl 3-aminopyrrolidine-1-carboxylate, it is instructive to compare it against structurally related analogs. The data below illustrates the stepwise reduction in pKa driven by heteroatom insertion and subsequent acylation [2, 3].

| Compound | Structural Feature | Estimated pKa (Conjugate Acid) | Reference Context |

| Cyclopentylamine | Carbocyclic primary amine | ~ 10.53 | Baseline aliphatic amine |

| Pyrrolidine | Secondary cyclic amine | 11.27 | Highly basic secondary amine |

| 3-Aminopyrrolidine | Unprotected diamine | ~ 9.94 (Primary) | Mutual inductive lowering |

| 1-Boc-3-aminopyrrolidine | N1-tert-butyl carbamate | 9.55 ± 0.20 | Strong -I effect from carbamate |

| Ethyl 3-aminopyrrolidine-1-carboxylate | N1-ethyl carbamate | ~ 9.55 | Structurally equivalent to Boc analog |

Note: The ethyl carbamate and tert-butyl carbamate (Boc) exert nearly identical inductive effects on the pyrrolidine ring, making 1-Boc-3-aminopyrrolidine a highly accurate surrogate for pKa prediction [1, 2].

Experimental Methodologies for pKa Validation

While theoretical predictions place the pKa at ~9.55, empirical validation is mandatory for regulatory submissions in drug development. Below are two self-validating protocols for determining the exact pKa.

Protocol A: Potentiometric Titration (The Gold Standard)

Causality: Potentiometry directly measures the concentration of free protons in solution as a function of added base, allowing for the precise mapping of the macroscopic ionization equilibrium.

-

Preparation : Dissolve the compound to a concentration of 2.0 mM in a 0.15 M KCl aqueous solution. The KCl background electrolyte is critical to maintain a constant ionic strength, mimicking physiological osmolarity and preventing activity coefficient fluctuations.

-

Calibration : Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Acidification : Add standardized 0.1 M HCl to lower the solution pH to ~2.5, ensuring >99% protonation of the C3 primary amine.

-

Titration : Introduce standardized 0.1 M KOH in 0.05 mL increments under a nitrogen atmosphere (to prevent atmospheric

absorption, which forms carbonic acid and skews results). Record the pH after equilibrium is reached for each addition. -

Analysis : Plot the titration curve (pH vs. Volume of KOH). Calculate the first derivative (

) to identify the equivalence point. The pKa corresponds to the pH at the half-equivalence point.

Protocol B: NMR-Metric Titration

Causality: When aqueous solubility is limited or impurities interfere with potentiometry, NMR titration tracks the site-specific change in electron density during deprotonation. As the amine loses its proton, the localized electron density increases, shielding the adjacent C3-protons and shifting their NMR resonance upfield.

-

Sample Prep : Dissolve 5 mg of the compound in 0.6 mL of

(10:90 v/v) containing DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference. -

pH Adjustment : Prepare 12 identical samples and adjust them to span a pH range of 2.0 to 12.0 using dilute DCl and NaOD. Measure the pH directly in the NMR tubes using a micro-electrode.

-

Acquisition : Acquire high-resolution

NMR spectra for all samples at 25 °C. -

Data Tracking : Isolate the multiplet corresponding to the C3-methine proton (typically around 3.5 - 4.0 ppm depending on protonation state) and record its chemical shift (

). -

Curve Fitting : Plot

versus pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the inflection point, which represents the exact pKa.

Diagram 2: Step-by-step workflow for NMR-metric pKa determination.

Pharmacokinetic Implications in Drug Development

The pKa of ~9.55 has profound implications for the molecule's behavior in vivo [4]. Using the Henderson-Hasselbalch equation:

At physiological pH (7.4):

This calculation reveals that at pH 7.4, approximately 99.3% of Ethyl 3-aminopyrrolidine-1-carboxylate exists in its ionized (protonated) state.

-

Solubility vs. Permeability : The high degree of ionization guarantees excellent aqueous solubility, which is ideal for oral formulation. However, the permanent positive charge at physiological pH significantly lowers its logD, potentially restricting passive transcellular diffusion across lipophilic biological membranes (e.g., the Blood-Brain Barrier).

-

Receptor Binding : The protonated amine will act as a strong hydrogen bond donor and can participate in critical salt-bridge interactions with negatively charged residues (like aspartate or glutamate) within target protein binding pockets.

References

-

Title : tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate Source : PubChem, National Center for Biotechnology Information URL :[Link]

-

Title : Bordwell pKa Table Source : Organic Chemistry Data (Prof. Hans Reich Collection) URL : [Link]

-

Title : Identification and optimization of RNA-splicing modulators as huntingtin protein-lowering agents Source : UCL Discovery URL : [Link]

Stability of Ethyl 3-aminopyrrolidine-1-carboxylate Under Standard Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopyrrolidine-1-carboxylate is a versatile bifunctional molecule incorporating a secondary amine within a pyrrolidine ring and a primary amine substituent. The pyrrolidine nucleus is a common scaffold in numerous natural products and pharmacologically active compounds.[1] The presence of the carbamate group and the primary amine makes this compound a valuable building block in medicinal chemistry for the synthesis of a wide array of more complex molecules. Understanding the chemical stability of this intermediate is paramount for ensuring the integrity of synthetic routes, the purity of final products, and the reliability of toxicological and pharmacological studies.

This technical guide provides a comprehensive overview of the stability of Ethyl 3-aminopyrrolidine-1-carboxylate under standard laboratory conditions. It delves into the potential degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress, and outlines experimental protocols for assessing its stability.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 3-aminopyrrolidine-1-carboxylate is presented in Table 1. These properties are fundamental to its handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂O₂ | [2] |

| Molecular Weight | 158.20 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Approx. 250 °C (decomposes) | |

| Solubility | Soluble in water and most organic solvents | |

| pKa | (Predicted) ~8.5-9.5 for the primary amine, ~1-2 for the carbamate nitrogen (protonated) |

Recommended Storage and Handling

To maintain the integrity of Ethyl 3-aminopyrrolidine-1-carboxylate, proper storage and handling are crucial. Based on safety data sheets and general chemical principles, the following conditions are recommended:

-

Temperature: Store in a cool and shaded area.[3] Refrigeration (2-8 °C) is often recommended for long-term storage to minimize potential degradation.

-

Atmosphere: Store under an inert gas such as argon or nitrogen.[4] This is particularly important to prevent oxidation.

-

Container: Keep the container tightly closed to prevent moisture and air exposure.[3][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]

Potential Degradation Pathways